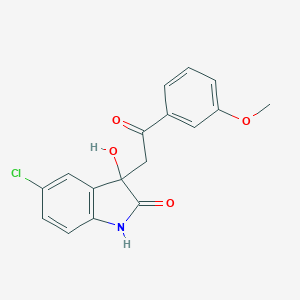
5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one is a synthetic compound that belongs to the indolinone family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one involves the inhibition of the PI3K/Akt/mTOR signaling pathway. The compound binds to the ATP-binding site of mTOR and prevents its phosphorylation, thus inhibiting downstream signaling cascades that promote cell growth and survival. Additionally, it induces the expression of pro-apoptotic proteins and inhibits the expression of anti-apoptotic proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one have been extensively studied in vitro and in vivo. The compound has been found to inhibit cell proliferation and induce apoptosis in cancer cells. Moreover, it exhibits anti-inflammatory and antioxidant properties, reducing oxidative stress and inflammation in various tissues. The compound has also been shown to have a neuroprotective effect, protecting neurons from oxidative damage and apoptosis.
実験室実験の利点と制限
The advantages of using 5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one in lab experiments include its high potency and selectivity against cancer cells, its anti-inflammatory and antioxidant properties, and its neuroprotective effect. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in in vivo studies. Moreover, the compound's mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and downstream signaling pathways.
将来の方向性
For the research on 5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one include the development of more efficient synthesis methods to improve the yield and purity of the compound. Moreover, further studies are needed to investigate the compound's mechanism of action in more detail, including its molecular targets and downstream signaling pathways. Additionally, the compound's potential applications in the treatment of inflammatory diseases and neurodegenerative disorders should be explored further. Finally, the compound's pharmacokinetic and pharmacodynamic properties should be investigated to determine its suitability for clinical use.
合成法
The synthesis of 5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one involves the reaction of 5-chloroindoline-2,3-dione with furan-2-carbaldehyde and ethyl cyanoacetate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and a cyclization step to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound induces cell cycle arrest and apoptosis in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. Moreover, it has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
5-chloro-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-8-3-4-10-9(6-8)14(19,13(18)16-10)7-11(17)12-2-1-5-20-12/h1-6,19H,7H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJMDKCPZXXNAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B506772.png)
![2-{3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B506803.png)

![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B506843.png)
![5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B506851.png)
![3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B506860.png)
![3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B506862.png)
![5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B506877.png)
![1-butyl-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B506880.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B506883.png)
![5-bromo-1-ethyl-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B506888.png)
![1-butyl-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B506890.png)
![3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B506894.png)
![3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B506895.png)